4,6-dimethoxy-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of carbon and nitrogen atoms. It’s also a derivative of piperazine, a cyclic amine, and thiadiazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of the corresponding amines, carboxylic acids, or other functional groups. For example, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a similar compound, is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Compounds like DMTMM are commonly used for the activation of carboxylic acids, particularly for amide synthesis . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific chemical structure. For example, DMTMM has a molar mass of 276.72 g/mol .Mechanism of Action
Target of Action
The compound, also known as DMTMM, is an organic triazine derivative commonly used for activation of carboxylic acids . Its primary targets are carboxylic acids, particularly for amide synthesis .
Mode of Action
DMTMM interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway primarily involves the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule . This process is similar to other common amide coupling reactions involving activated carboxylic acids .
Result of Action
The result of DMTMM’s action is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . These derivatives are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Action Environment
The action of DMTMM can be influenced by various environmental factors. For instance, DMTMM mediates amidation reactions in alcohol and aqueous solutions . Additionally, the by-product of the reaction with DMTMM, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water soluble and can be easily removed from the main reaction product .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-19-10-7-11(20-2)15-12(14-10)18-5-3-17(4-6-18)9-8-13-21-16-9/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKKSHXMLPUXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NSN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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